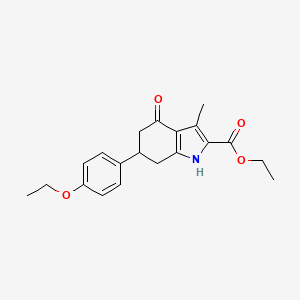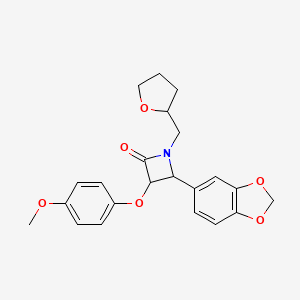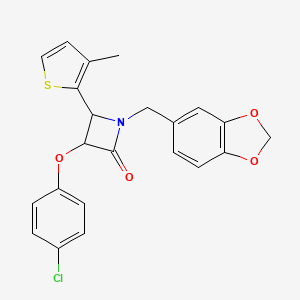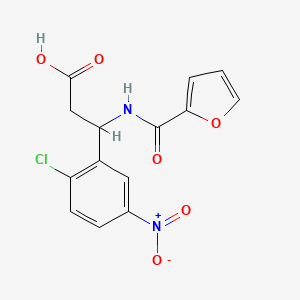![molecular formula C14H11ClN2O5S B4304242 3-(2-chloro-5-nitrophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid](/img/structure/B4304242.png)
3-(2-chloro-5-nitrophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid
Descripción general
Descripción
3-(2-chloro-5-nitrophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid, also known as N-(2-Chloro-5-nitrophenyl)-3-(2-thienylcarbonyl)-D-alanine, is a chemical compound used in scientific research. It is a non-protein amino acid derivative that has shown potential in various applications, including drug development and disease treatment.
Mecanismo De Acción
The mechanism of action of 3-(2-chloro-5-nitrophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid is not fully understood. However, studies have shown that it may inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition may lead to an increase in the levels of these neurotransmitters, which could potentially improve cognitive function and memory.
Biochemical and Physiological Effects
Studies have shown that 3-(2-chloro-5-nitrophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid has various biochemical and physiological effects. It has been shown to have antioxidant properties, which could potentially protect against oxidative stress and inflammation. It has also been shown to have anti-inflammatory properties, which could potentially reduce inflammation in the body. Additionally, this compound has been shown to have antitumor activity, which could potentially be useful in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-chloro-5-nitrophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid in lab experiments is its potential in drug development. It has shown promising results in the development of anticancer and antiviral drugs. Additionally, it has shown potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. One limitation of this compound is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in drug development.
Direcciones Futuras
There are several future directions for the use of 3-(2-chloro-5-nitrophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid in scientific research. One direction is to further investigate its mechanism of action, which could potentially lead to the development of more effective drugs for the treatment of various diseases. Another direction is to investigate its potential in the development of sensors and biosensors for various applications. Additionally, further studies could be conducted to optimize its use in drug development, specifically in the development of anticancer and antiviral drugs.
Aplicaciones Científicas De Investigación
3-(2-chloro-5-nitrophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid has been used in various scientific research studies. It has shown potential in drug development, specifically in the development of anticancer and antiviral drugs. It has also been investigated for its potential in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its use in the development of sensors and biosensors.
Propiedades
IUPAC Name |
3-(2-chloro-5-nitrophenyl)-3-(thiophene-2-carbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O5S/c15-10-4-3-8(17(21)22)6-9(10)11(7-13(18)19)16-14(20)12-2-1-5-23-12/h1-6,11H,7H2,(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCAXEBTCBHBDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(CC(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-nitrophenyl)-3-[(thiophen-2-ylcarbonyl)amino]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-[1-(4-fluorobenzyl)-4-oxo-3-phenoxyazetidin-2-yl]benzoate](/img/structure/B4304164.png)






![5-(diphenylmethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304208.png)
![5-[2-(4-fluorophenyl)vinyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304212.png)

![1-[1-methyl-2-oxo-2-(1H-pyrazol-1-yl)ethyl]-4-nitro-1H-pyrazole](/img/structure/B4304227.png)
![3-(2-chloro-5-nitrophenyl)-3-{[4-methoxy-2-(methylthio)benzoyl]amino}propanoic acid](/img/structure/B4304236.png)

![3-(2-chloro-5-nitrophenyl)-3-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}propanoic acid](/img/structure/B4304249.png)